molecular formula C8H11ClN2O2 B6168703 ethyl 6-aminopyridine-2-carboxylate hydrochloride CAS No. 247100-92-1

ethyl 6-aminopyridine-2-carboxylate hydrochloride

Cat. No.: B6168703
CAS No.: 247100-92-1
M. Wt: 202.6
InChI Key:
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Description

Ethyl 6-aminopyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H10N2O2·HCl It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-aminopyridine-2-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of 6-aminopyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-aminopyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyridine compounds.

Scientific Research Applications

Ethyl 6-aminopyridine-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 6-aminopyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-aminopyridine-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and an ester group.

Properties

CAS No.

247100-92-1

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.6

Purity

95

Origin of Product

United States

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